molecular formula C31H29Cl2N3O7S B2492543 4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 688060-43-7

4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Katalognummer B2492543
CAS-Nummer: 688060-43-7
Molekulargewicht: 658.55
InChI-Schlüssel: AKDYQFBNCZCRBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a quinazolinone ring, a dioxolane ring, and several other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Without specific information on this compound, it’s difficult to provide a detailed analysis .

Wissenschaftliche Forschungsanwendungen

Photocatalysis and Organic Transformations

The compound’s unique structure suggests potential applications in photocatalysis. Researchers have synthesized hyper-crosslinked porous organic polymers (POPs) by reacting the photoactive unit 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) with formaldehyde dimethyl acetal (FDA). These POPs contain hydrophilic ether group residues, enhancing their dispersibility. Notably, POP-3 serves as a robust heterogeneous photocatalyst for visible-light-promoted aqueous organic transformations. Applications include C(sp³)–P bond construction and selective oxidation of sulfides in water under mild conditions. This protocol can be extended to phosphorylate commercial drug molecules and detoxify mustard gas simulants like CEES. The POP catalysts exhibit excellent stability, high surface area, and outstanding photoelectric response, making them eco-friendly and sustainable .

Fluorescent Materials

The compound’s electron donor–acceptor fluorophore properties make it suitable for fluorescent applications. For instance, 1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN), which shares similar characteristics, has been used in photocatalytic transformations due to its excellent redox window, chemical stability, and broad applicability .

Photothermal Therapy

Donor engineering of diphenylamine-substituted tris(2,4,6-trimethoxyphenyl)borane (TTM-BDPA) and tris(2,4,6-trimethoxyphenyl)diphenylamine (TTM-TDPA) radicals has demonstrated remarkable photothermal conversion efficiencies. These organic radicals hold potential for application in photothermal therapy .

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. Quinazolinones are often used in pharmaceuticals, where they can have a variety of effects depending on their exact structure .

Safety and Hazards

The safety and hazards associated with a compound also depend on its exact structure. Without specific information, it’s hard to provide a detailed analysis .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy or reducing its side effects .

Eigenschaften

IUPAC Name

4-[6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29Cl2N3O7S/c1-40-25-8-5-18(12-26(25)41-2)9-10-34-29(38)4-3-11-36-30(39)20-14-27-28(43-17-42-27)15-23(20)35-31(36)44-16-24(37)19-6-7-21(32)22(33)13-19/h5-8,12-15H,3-4,9-11,16-17H2,1-2H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDYQFBNCZCRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC(=C(C=C5)Cl)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29Cl2N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.